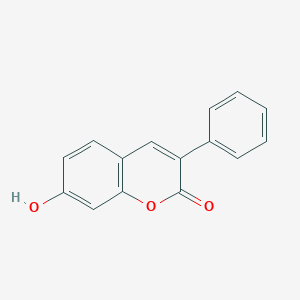

7-hydroxy-3-phenyl-2H-chromen-2-one

Overview

Description

7-Hydroxy-3-phenyl-2H-chromen-2-one (C₁₅H₁₀O₃, molecular weight: 238.24 g/mol), also known as 3-phenylumbelliferone, is a coumarin derivative characterized by a hydroxyl group at position 7 and a phenyl substituent at position 3 of the chromen-2-one scaffold . Its synthesis involves the condensation of 2,4-dihydroxybenzaldehyde with phenylacetyl chloride in dry acetone using anhydrous K₂CO₃ as a base, yielding a white solid with a melting point of 201–202°C . Key spectral data include:

Preparation Methods

Pechmann Condensation: Classical Synthesis of Coumarin Scaffolds

The Pechmann condensation remains a cornerstone for synthesizing 7-hydroxycoumarin derivatives. This acid-catalyzed reaction couples resorcinol derivatives with β-keto esters to form the coumarin core.

Standard Procedure Using Resorcinol and β-Keto Esters

In a representative synthesis, resorcinol (30 mmol) reacts with a β-keto ester (30 mmol) in perchloric acid at room temperature. The mixture is stirred until thin-layer chromatography (TLC) confirms consumption of resorcinol, followed by precipitation in cold water and recrystallization from ethanol. This method yields 7-hydroxy-4-phenyl-2H-chromen-2-one in 96% purity . Adapting this protocol for 3-phenyl substitution requires substituting resorcinol with a meta-substituted phenol derivative.

Optimization of Acid Catalysts

While perchloric acid is effective, alternative catalysts like sulfuric acid or ionic liquids have been explored. For instance, a patent (DK145299B) describes using acetyl chloride and aluminum chloride at 160–165°C to acetylate 4-methyl-7-hydroxycoumarin, though this method introduces regioselectivity challenges .

Knoevenagel Cyclization: Building the Coumarin Core

The Knoevenagel reaction offers a complementary route, particularly for introducing aryl groups at the 3-position. This method involves condensation of salicylaldehyde derivatives with active methylene compounds.

Synthesis via Phenylacetic Acid Derivatives

A protocol from antiviral research outlines the preparation of 3-phenylcoumarins starting from phenylacetic acid. The acid undergoes cyclization with salicylaldehyde under acidic conditions, yielding 3-phenyl-2H-chromen-2-one with a 45% yield . For 7-hydroxy derivatives, protection of the phenolic hydroxyl group is necessary prior to cyclization.

Post-Synthetic Modifications: Functionalization of Preformed Coumarins

O-Alkylation of 7-Hydroxycoumarins

A two-step process involves:

-

Synthesis of 7-hydroxycoumarin : Achieved via Pechmann condensation.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in acetone using potassium carbonate as a base. For example, 7-hydroxy-4-phenyl-2H-chromen-2-one reacts with ethyl bromoacetate at 56°C for 3 hours, followed by purification via silica chromatography .

Regioselectivity Challenges

Alkylation at the 7-hydroxy position competes with other reactive sites. Crystallographic data for 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one (orthorhombic, P2₁2₁2₁) confirms the stability of the 7-O-substituted products, attributed to intramolecular hydrogen bonding .

Microwave-Assisted Synthesis: Enhancing Efficiency

Microwave irradiation significantly reduces reaction times. A study synthesizing pyrano[3,2-c]chromen-2-ones demonstrates that microwave conditions (10 minutes) achieve 68–77% yields compared to 65–75% under conventional heating (3 hours) . Adapting this to 7-hydroxy-3-phenyl derivatives could optimize large-scale production.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Pechmann Condensation | Resorcinol, β-keto ester | H⁺, RT to 160°C | 62–96 | High yield, simple reagents | Regioselectivity issues |

| Knoevenagel Cyclization | Salicylaldehyde, phenylacetic acid | Acidic, reflux | 30–45 | Direct 3-aryl substitution | Requires acidic conditions |

| Microwave Synthesis | Preformed coumarin | Microwave, 10 min | 68–77 | Rapid, energy-efficient | Specialized equipment needed |

Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR : Key signals include a singlet for the C3 proton (δ 6.27 ppm) and aromatic peaks between δ 7.23–7.84 ppm .

-

13C NMR : The lactone carbonyl resonates at δ 159.8–164.4 ppm .

-

Melting Points : Range from 167–169°C for purified products .

Crystallographic Confirmation

Single-crystal X-ray diffraction of 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one confirms planar geometry, with bond lengths of 1.361–1.476 Å for the coumarin ring .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound-4-carboxylic acid.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry

7-Hydroxy-3-phenyl-2H-chromen-2-one has been extensively studied for its bioactive properties:

- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. It has shown potential as an inhibitor of MIF (macrophage migration inhibitory factor), which plays a role in cancer progression .

- Fluorescent Probes : The compound is utilized as a fluorescent probe due to its high affinity for specific biological targets. For instance, it has been developed into a fluorophore for MIF tautomerase active site binding, demonstrating nanomolar potency (IC50 = 18 ± 1 nM) and favorable fluorescence properties .

Analytical Chemistry

In analytical applications, this compound serves as:

- Fluorescent Sensor : It is employed as a fluorescent sensor in assays to detect biomolecules. Its ability to undergo fluorescence quenching upon binding enhances its utility in competitive binding studies .

Industrial Applications

The industrial relevance of this compound includes:

- Optical Brighteners : It is used in the textile industry as an optical brightening agent for synthetic fibers like polyacrylonitrile and polyester. Its stability to light and bleaching agents makes it suitable for enhancing the brightness of textiles .

Table 1: Biological Activities of this compound

Table 2: Industrial Applications

| Application Type | Material Type | Functionality | Reference |

|---|---|---|---|

| Optical Brightener | Polyacrylonitrile | Brightening agent | |

| Optical Brightener | Synthetic Polyester | Stability to light |

Case Study 1: Anticancer Properties

A study conducted on various coumarin derivatives demonstrated that this compound significantly inhibited the growth of HeLa cells. The mechanism was linked to its interaction with MIF, suggesting potential therapeutic applications in cancer treatment.

Case Study 2: Development of Fluorescent Probes

In research aimed at developing sensitive assays for MIF detection, derivatives of 7-hydroxycoumarin were synthesized. One derivative exhibited enhanced binding properties, leading to improved assay sensitivity. This highlights the compound's versatility in biochemical applications.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparison with Similar Compounds

Structural Analogues with Different Substituents

Substituents and their positions significantly influence physical and chemical properties. Key examples include:

Table 1: Physical and Chemical Properties of Selected Chromen-2-one Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | References |

|---|---|---|---|---|---|

| 7-Hydroxy-3-phenyl-2H-chromen-2-one | C₁₅H₁₀O₃ | 238.24 | 201–202 | 3-Ph, 7-OH | [3], [12] |

| 8-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | C₁₅H₉ClO₃ | 272.68 | Not reported | 4-Ph, 7-OH, 8-Cl | [1] |

| 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one | C₁₇H₁₃ClO₃ | 300.74 | Not reported | 3-(4-ClPh), 7-OCH₃, 4-Me | [18] |

| 7-Hydroxy-4-phenylchromen-2-one | C₁₅H₁₀O₃ | 238.24 | Not reported | 4-Ph, 7-OH (positional isomer) | [7] |

- Chloro and nitro substituents (e.g., 8-Cl in ) increase molecular weight and may enhance metabolic stability .

- Methoxy groups (e.g., 7-OCH₃ in ) alter solubility and electronic properties.

Positional Isomerism: 3-Phenyl vs. 4-Phenyl Derivatives

The position of the phenyl group (3 vs. 4) impacts both synthesis and bioactivity:

- Synthesis: The 3-phenyl derivative is synthesized via base-mediated condensation , while the 4-phenyl analogue (7-hydroxy-4-phenylchromen-2-one) uses FeCl₃-catalyzed reactions with phenols and ethyl phenylpropiolate .

- Bioactivity : 4-Phenyl derivatives exhibit anti-inflammatory, antimicrobial, and anticancer activities , whereas 3-phenyl derivatives’ activities are less documented but inferred to vary due to steric and electronic differences.

Pharmacological Activities of Chromen-2-one Derivatives

Table 2: Reported Pharmacological Activities

| Compound Class/Substituents | Key Activities | References |

|---|---|---|

| 7-Hydroxy-4-phenylchromen-2-one derivatives | Anti-inflammatory, antimicrobial, antioxidant | [7] |

| 5,7-Dihydroxy-4-propyl-2H-chromen-2-one | Antimicrobial, antitumor (with docking studies) | [5] |

| 4H-Chromene derivatives | Antiallergic, antiproliferative, antiviral | [16] |

Biological Activity

7-Hydroxy-3-phenyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 238.24 g/mol. The compound features a chromenone structure characterized by a hydroxyl group at the 7-position and a phenyl group at the 3-position, contributing to its unique biological properties .

Biological Activities

1. Antioxidant Activity:

this compound exhibits notable antioxidant properties, effectively scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

2. Antimicrobial Effects:

Research has demonstrated that this compound possesses antimicrobial activity against several pathogens. For instance, it has shown effectiveness against Staphylococcus pneumoniae, with moderate activity against Pseudomonas aeruginosa and Bacillus subtilis .

3. Anti-inflammatory Properties:

The compound has been studied for its ability to inhibit key inflammatory pathways. It can modulate the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, making it a potential candidate for anti-inflammatory therapies .

4. Anticancer Potential:

this compound has been investigated for its anticancer properties. It induces apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation . Its mechanism may involve interaction with various molecular targets, including enzymes and receptors involved in tumor growth.

The biological effects of this compound are attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory responses and cancer progression.

- Cell Signaling Modulation: It affects signaling pathways such as MAPK/ERK, influencing gene expression related to cell survival .

Data Table: Biological Activities Summary

Case Studies

- Antimicrobial Study: In a study evaluating the antimicrobial efficacy of various coumarin derivatives, this compound demonstrated significant activity against Staphylococcus pneumoniae, suggesting its potential use in treating bacterial infections .

- Anti-inflammatory Research: Another study highlighted the compound's ability to reduce inflammation markers in vitro, indicating its promise for developing anti-inflammatory medications .

- Cancer Research: A recent investigation into the anticancer effects revealed that this compound induced apoptosis in K562 leukemia cells with an IC50 value of approximately 7.9 µM, showcasing its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a one-pot synthesis for 7-hydroxy-3-phenyl-2H-chromen-2-one?

- Methodological Answer : A FeCl₃-catalyzed one-pot synthesis using substituted phenols and ethyl phenylpropiolate in THF solvent is a common approach. Key factors include:

- Catalyst concentration : Higher FeCl₃ loadings (10–15 mol%) improve yield but may complicate purification.

- Solvent choice : THF optimizes reactivity, while polar aprotic solvents (e.g., DMF) reduce efficiency .

- Reaction temperature : Maintain 80–100°C to balance reaction rate and side-product formation.

- Substituent effects : Electron-donating groups on phenols enhance cyclization efficiency.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm the coumarin backbone and phenyl substitution patterns. Key spectral markers:

- ¹H NMR : A singlet at δ 6.1–6.3 ppm (C3 proton) and aromatic protons at δ 7.2–7.8 ppm .

- IR : Strong carbonyl stretch at ~1700 cm⁻¹ and hydroxyl bands at 3200–3400 cm⁻¹.

- UV-Vis : Absorption maxima at 280–320 nm (π→π* transitions) .

X-ray crystallography resolves ambiguities in regiochemistry, as demonstrated for fluorophenyl analogs .

Q. How do researchers screen the biological activity of this compound derivatives?

- Methodological Answer : Initial screening involves:

- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant tests : DPPH radical scavenging to assess phenolic hydroxyl contributions .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

Validate purity (>95% by HPLC) to avoid false positives.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time).

- Structural analogs : Test minor substituent changes (e.g., 4-Cl vs. 4-NO₂ phenyl groups) to isolate activity trends .

- Metabolic stability : Use microsomal assays to differentiate intrinsic activity vs. metabolite effects .

Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based).

Q. What strategies improve catalytic efficiency in synthesizing coumarin derivatives under microwave conditions?

- Methodological Answer : Microwave-assisted synthesis reduces reaction time from hours to minutes. Optimize:

- Catalyst system : Pair FeCl₃ with ionic liquids (e.g., [BMIM]BF₄) to enhance microwave absorption .

- Solvent-free conditions : Minimize side reactions and improve yield (e.g., 85% vs. 71% conventional) .

- Power settings : 300–500 W balances heating uniformity and decomposition risks.

Q. How do structural modifications (e.g., electron-withdrawing groups) affect the photophysical properties of this compound?

- Methodological Answer : Introduce substituents via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Key findings:

- Electron-withdrawing groups (NO₂, CF₃) : Red-shift UV-Vis absorption (λmax ~340 nm) via extended conjugation .

- Electron-donating groups (OCH₃, OH) : Enhance fluorescence quantum yield (ΦF up to 0.45) .

Use time-resolved fluorescence to study excited-state dynamics.

Q. What computational methods aid in predicting the bioactivity of this compound analogs?

- Methodological Answer : Combine:

- Docking studies : Target enzymes like HIV-1 reverse transcriptase or COX-2 using AutoDock Vina .

- QSAR models : Correlate Hammett constants (σ) of substituents with IC₅₀ values .

- DFT calculations : Analyze HOMO-LUMO gaps to predict redox behavior .

Q. Data Contradiction Analysis

Q. Why do different studies report varying yields for FeCl₃-catalyzed coumarin synthesis?

- Methodological Answer : Yield discrepancies (50–85%) stem from:

- Phenol substrate purity : Impurities (e.g., moisture) deactivate FeCl₃ .

- Workup protocols : Acidic quenching (HCl) vs. neutral extraction affects product recovery .

- Catalyst recycling : FeCl₃ degrades after 3–4 cycles, reducing efficiency .

Q. Experimental Design Tables

Table 1. Comparison of Synthesis Methods

| Method | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Conventional (reflux) | FeCl₃ | THF | 80 | 8 h | 71 | |

| Microwave-assisted | FeCl₃ | None | 150 | 15 min | 85 | |

| One-pot | TiCl₄ | DCM | 25 | 2 h | 68 |

Table 2. Bioactivity Trends by Substituent

| Substituent (R) | Antimicrobial (MIC, µg/mL) | Antioxidant (IC₅₀, µM) | Cytotoxicity (HepG2 IC₅₀, µM) |

|---|---|---|---|

| 4-Cl | 12.5 | 45 | 28 |

| 4-NO₂ | 6.2 | 62 | 15 |

| 4-OCH₃ | 25.0 | 30 | >50 |

Properties

IUPAC Name |

7-hydroxy-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPZCQZTVDNJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60419831 | |

| Record name | 7-hydroxy-3-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6468-96-8 | |

| Record name | 7-hydroxy-3-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.